molecular formula C16H21NS B1522391 3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] CAS No. 1221791-69-0

3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]

Cat. No. B1522391
CAS RN: 1221791-69-0
M. Wt: 259.4 g/mol
InChI Key: PPOXRMLBHCJICS-UHFFFAOYSA-N
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Description

3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] is a useful research compound. Its molecular formula is C16H21NS and its molecular weight is 259.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Metabolites in Fungi

Research by Liu et al. (2013) identified chloropestolides, featuring chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione skeletons, as new metabolites in the plant endophytic fungus Pestalotiopsis fici. These metabolites, including their spiroketal skeletons, have shown cytotoxicity to human tumor cell lines, indicating potential applications in cancer research (Liu et al., 2013).

Synthesis and Antitumor Properties

Markosyan et al. (2014) studied novel 3H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one derivatives for their anti-monoamine oxidase and antitumor properties. Some of these compounds were effective against tumor growth in murine models, indicating their potential in antitumor therapies (Markosyan et al., 2014).

Complement Inhibitory Activity

Bradbury et al. (2003) synthesized spirobenzofuran analogues of a fungal metabolite, demonstrating significant inhibition of hemolytic complement activity in human serum. These findings suggest applications in immune system-related disorders (Bradbury et al., 2003).

Novel Rearrangements in Chemical Reactions

Akita et al. (2012) explored novel rearrangements in the reactions for preparing Spiro-N,N-ketals. This research expands the understanding of chemical reaction pathways involving spiro compounds, which could be pivotal in synthesizing new pharmaceuticals (Akita et al., 2012).

Photolysis and Heterocyclic Systems

Mitchell and Rees (1987) discovered that photolysis of certain benzotriazoles leads to the formation of cyclo-octa[def]carbazoles, a new heterocyclic ring system. This opens avenues for research in materials science and organic chemistry (Mitchell & Rees, 1987).

Anticancer Evaluation of Benzimidazole Derivatives

Salahuddin et al. (2014) evaluated benzimidazole derivatives synthesized from naphthalene for their anticancer properties. One compound showed notable activity against breast cancer cell lines, suggesting potential in cancer treatment (Salahuddin et al., 2014).

properties

IUPAC Name

spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,2'-3H-1,3-benzothiazole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NS/c1-2-6-13-11-16(10-9-12(13)5-1)17-14-7-3-4-8-15(14)18-16/h3-4,7-8,12-13,17H,1-2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXRMLBHCJICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC3(CCC2C1)NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 2
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 3
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 4
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 5
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 6
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]

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